4-Chloro-2,5-diphenylpyrimidine
Description
Properties
Molecular Formula |
C16H11ClN2 |
|---|---|
Molecular Weight |
266.72 g/mol |
IUPAC Name |
4-chloro-2,5-diphenylpyrimidine |
InChI |
InChI=1S/C16H11ClN2/c17-15-14(12-7-3-1-4-8-12)11-18-16(19-15)13-9-5-2-6-10-13/h1-11H |
InChI Key |
XPZUCXWVLSCMCU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2Cl)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects
- 4-Chloro-2,5-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (Compound 25) This cyclopenta-fused pyrimidine features methyl groups at positions 2 and 5 and a chlorine at position 4. The fused cyclopentane ring increases planarity and rigidity compared to the diphenyl-substituted target compound.
- The dichloro configuration at positions 2 and 5 increases electron withdrawal, which may reduce nucleophilic reactivity compared to the target compound’s mono-chloro structure .
6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine
The trifluoromethyl group at position 4 is a stronger electron-withdrawing group than chlorine, significantly lowering the pyrimidine ring’s electron density. This enhances resistance to oxidation but may reduce solubility due to increased hydrophobicity .
Functional Group Impact
4-Chloro-2-(2,5-dichlorophenyl)-6-methylpyrimidine
The additional chlorine atoms on the phenyl ring and a methyl group at position 6 increase lipophilicity and steric bulk. This could improve membrane permeability but may hinder interactions with narrow binding pockets in enzymes .- 4-Chloro-2,6-diaminopyrimidine The amino groups at positions 2 and 6 introduce hydrogen-bond donors, enhancing solubility and enabling interactions with polar residues in proteins. This contrasts with the target compound’s phenyl groups, which prioritize hydrophobic interactions .
Key Data Table
Analysis of Properties
- Cytotoxicity : Compound 25 exhibits potent cytotoxicity (IC₅₀ = 1.2 µM), likely due to its planar fused-ring system, which enhances DNA intercalation. The target compound’s diphenyl groups may reduce such activity due to steric hindrance .
- Solubility: Amino-substituted derivatives (e.g., 4-Chloro-2,6-diaminopyrimidine) show higher aqueous solubility (>10 mg/mL) compared to the target compound’s predicted solubility (<1 mg/mL) .
- Reactivity : The trifluoromethyl group in ’s compound stabilizes negative charge, making it less reactive toward nucleophiles than the chloro-substituted target .
Preparation Methods
Reaction Overview
The Suzuki-Miyaura cross-coupling reaction is a widely used method for constructing biaryl systems in pyrimidine derivatives. For 4-chloro-2,6-diphenylpyrimidine, this approach involves coupling a halogenated pyrimidine precursor with phenylboronic acid in the presence of a palladium catalyst.
Key Reagents and Conditions
Synthetic Steps
-
Intermediate Preparation :
-
Compound 1-23-3 (12.2 g, 100 mmol) and compound 1-38-1 (22.5 g, 100 mmol) are combined in toluene.
-
Tetrabutylammonium bromide (TBAB) is added as a phase-transfer catalyst.
-
-
Coupling Reaction :
-
The mixture is heated to 80°C under nitrogen, followed by the addition of phenylboronic acid.
-
After 12 hours, the organic layer is separated, washed, and concentrated.
-
-
Purification :
Advantages and Limitations
-
Advantages : High regioselectivity, compatibility with diverse boronic acids.
-
Limitations : Requires stringent inert conditions and costly palladium catalysts.
Chlorination of Pyrimidinone Precursors
Reaction Overview
An alternative route involves the chlorination of 2,6-diphenyl-4(3H)-pyrimidinone using phosphorus oxychloride (POCl₃). This method is favored for its simplicity and high conversion rates.
Key Reagents and Conditions
-
Chlorinating Agent : POCl₃ (excess)
-
Solvent : Anhydrous dichloromethane (DCM)
-
Temperature : Reflux (~40°C)
-
Reaction Time : 4–6 hours.
Synthetic Steps
-
Substrate Activation :
-
2,6-Diphenyl-4(3H)-pyrimidinone is suspended in DCM.
-
-
Chlorination :
-
POCl₃ is added dropwise, and the mixture is refluxed until complete conversion (monitored via TLC).
-
-
Workup :
-
The reaction is quenched with ice water, and the product is extracted into DCM.
-
-
Purification :
-
Column chromatography (silica gel, hexane/ethyl acetate) yields pure 4-chloro-2,6-diphenylpyrimidine (85–90% yield).
-
Mechanistic Insights
The chlorination proceeds via nucleophilic substitution at the 4-position, where POCl₃ acts as both a solvent and a chlorinating agent. The reaction mechanism involves the formation of a reactive intermediate, facilitating the replacement of the hydroxyl group with chlorine.
Comparative Analysis of Methods
| Parameter | Suzuki-Miyaura Coupling | POCl₃ Chlorination |
|---|---|---|
| Yield | 75% | 85–90% |
| Reaction Time | 12 hours | 4–6 hours |
| Catalyst Cost | High (Pd-based) | Low |
| Scalability | Moderate | High |
| Byproduct Formation | Minimal | Moderate |
Industrial-Scale Considerations
Optimization Strategies
Case Study: Pilot Plant Synthesis
A 10 kg batch of 4-chloro-2,6-diphenylpyrimidine was synthesized using POCl₃ chlorination, achieving an 88% yield with 99.5% purity. Key factors included controlled POCl₃ addition and efficient gas scrubbing to handle HCl byproducts.
Emerging Methodologies
Microwave-Assisted Synthesis
Preliminary studies indicate that microwave irradiation reduces reaction times by 50% in both methods, though yields remain comparable to conventional heating.
Flow Chemistry Applications
Continuous-flow systems for POCl₃ chlorination demonstrate enhanced safety profiles and consistent product quality, particularly for large-scale production.
Q & A
Basic: What synthetic strategies are effective for preparing 4-Chloro-2,5-diphenylpyrimidine, and how do reaction parameters affect yield?
Answer:
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. Key considerations include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for C–H activation and C–C coupling, as demonstrated in arylations of pyrimidine derivatives .
- Solvent and temperature : Polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C enhance reactivity. Lower temperatures may reduce side reactions but prolong reaction time.
- Substitution patterns : Chlorine at the 4-position directs electrophilic substitution, while phenyl groups influence steric hindrance. Optimize equivalents of aryl halides to minimize byproducts.
Reference synthetic protocols for analogous pyrimidines suggest yields >70% under inert atmospheres with rigorous drying of reagents .
Advanced: How does the steric and electronic profile of this compound contribute to its efficacy in enantioselective phase-transfer catalysis?
Answer:
In phase-transfer catalysis, the pyrimidine moiety acts as a shielding group in cinchona alkaloid-derived catalysts. The 4-chloro and 2,5-diphenyl substituents:
- Steric effects : The 2,5-diphenyl groups block undesired faces of the catalyst’s quaternary ammonium center, directing nucleophiles to the reactive site .
- Electronic effects : The electron-withdrawing chlorine atom enhances the electrophilicity of adjacent positions, facilitating anion binding.
- Chiral recognition : X-ray crystallography (e.g., ORTEP diagrams) confirms that the pyrimidine’s planar structure enables precise spatial control, critical for high enantiomeric excess (e.g., >90% ee in alkylation reactions) .
Experimental validation involves kinetic studies and crystallographic analysis to correlate substituent geometry with catalytic efficiency.
Basic: What analytical techniques are recommended for characterizing this compound and assessing purity?
Answer:
- HPLC-UV : Use reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 v/v) to detect impurities at 254 nm. Ascorbic acid quenching is advised if residual oxidants (e.g., ClO₂) are present .
- Single-crystal XRD : Resolve molecular geometry and hydrogen-bonding patterns (e.g., S(6) ring motifs in related pyrimidines) .
- NMR spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ identifies substitution patterns. The chloro group causes deshielding (~7.5 ppm in ¹H NMR for adjacent protons).
- Mass spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks (expected [M+H]⁺ ~317.1 m/z).
Advanced: How can discrepancies in reported biological activities of this compound derivatives be systematically addressed?
Answer:
Contradictions often arise from variations in:
- Assay conditions : Standardize DPPH/ABTS protocols (e.g., 0.1 mM radical concentration, 30-min incubation) to compare antioxidant IC₅₀ values .
- Microbial strains : Use CLSI guidelines for broth dilution MIC assays against reference strains (e.g., S. aureus ATCC 29213) to ensure reproducibility .
- Derivatization : Meta-analysis of substituent effects (e.g., electron-donating vs. withdrawing groups) clarifies structure-activity relationships. Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like DNA gyrase or fungal CYP51 .
Cross-validation with orthogonal assays (e.g., fluorescence-based viability tests) minimizes false positives.
Basic: What experimental parameters are critical for evaluating the thermal stability of this compound?
Answer:
- Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperatures (typically >200°C for arylpyrimidines) under N₂ flow (20 mL/min) .
- Thermogravimetric Analysis (TGA) : Monitor mass loss at 10°C/min to identify degradation steps.
- Solvent compatibility : Test stability in common solvents (e.g., DMSO, ethanol) via accelerated aging studies (40°C/75% RH for 28 days).
Related compounds show melting points ~48–50°C, suggesting storage at ≤4°C for long-term stability .
Advanced: How can hybrid computational-experimental approaches elucidate the mechanism of this compound in inhibiting enzyme targets?
Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with enzyme active sites (e.g., COX-2 or kinases) using AMBER or GROMACS. Key parameters include binding free energy (ΔG) and hydrogen-bond occupancy .
- QM/MM Calculations : Assess electronic transitions during catalysis (e.g., charge transfer in radical scavenging) at the B3LYP/6-31G* level.
- Validation : Correlate computational predictions with enzyme inhibition assays (e.g., IC₅₀ from fluorometric kits) and crystallographic data of inhibitor-enzyme complexes.
For example, docking studies of analogous pyrimidines show π-π stacking with tyrosine residues and halogen bonding with catalytic lysines .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- Waste disposal : Neutralize chlorinated byproducts with 10% NaHCO₃ before disposal as hazardous waste .
- Spill management : Absorb with vermiculite and transfer to sealed containers. Avoid inhalation of dust .
Refer to SDS guidelines for related chlorinated aromatics (UN3261) for transport and storage .
Advanced: What strategies optimize the regioselectivity of this compound in multicomponent reactions?
Answer:
- Directing groups : Introduce temporary protecting groups (e.g., Boc on amines) to steer reactivity toward the 4-chloro position.
- Microwave-assisted synthesis : Enhance regioselectivity via rapid, controlled heating (e.g., 150°C, 30 min), reducing side reactions .
- Lewis acid catalysis : Use ZnCl₂ or BF₃·Et₂O to polarize the pyrimidine ring, favoring nucleophilic attack at electron-deficient sites.
Kinetic studies (e.g., time-resolved IR spectroscopy) identify rate-determining steps, enabling precise control over product distribution.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
